N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

Serotonin Receptor Pharmacology Neuropharmacology GPCR Screening

Select this specific 3-pyridylmethyl regioisomer to ensure reproducible target engagement in 5-HT₃A receptor studies (IC₅₀ 25 nM) and kinase inhibitor design (Tpl2, CDK2). The hydrochloride salt dissolves directly in aqueous buffers—no DMSO or co-solvent needed—eliminating solvent artifacts in high-throughput screening. Avoid the free base (CAS 19730-12-2) and ortho/para-pyridyl analogs; only the meta-nitrogen position provides the essential hinge-region hydrogen-bonding geometry. Each batch includes NMR, HPLC, and GC certificates for publication-ready SAR data integrity.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
CAS No. 1158622-04-8
Cat. No. B3086272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride
CAS1158622-04-8
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CN=CC=C1.Cl
InChIInChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H
InChIKeyZVKWPZMNKAVNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride (CAS 1158622-04-8): Key Structural Features for Medicinal Chemistry and Chemical Biology Research


N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride (CAS 1158622-04-8) is a secondary amine featuring a 3-pyridylmethyl moiety linked to an isopropylamine group, supplied as the hydrochloride salt with molecular formula C₉H₁₅ClN₂ and molecular weight 186.68 g/mol . The compound serves as a versatile building block in medicinal chemistry for heterocyclic synthesis and as a pharmacologically active scaffold , distinguished from related analogs by the specific positioning of the pyridine nitrogen at the meta (3-) position, which confers distinct hydrogen-bonding geometry, receptor interaction profiles, and downstream functional selectivity compared to ortho- (2-) and para- (4-) substituted regioisomers.

Why N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride Cannot Be Substituted with Isomeric or N-Alkyl Variants


Substitution of N-(pyridin-3-ylmethyl)propan-2-amine hydrochloride with regioisomeric 2-pyridyl or 4-pyridyl analogs, N-benzyl variants, or alternative N-alkyl homologs introduces non-trivial alterations in target engagement, solubility, and metabolic stability that preclude interchangeable use in research protocols. The pyridine nitrogen at the 3-position establishes a specific hydrogen-bond acceptor geometry distinct from the 2- and 4- substituted isomers, influencing both binding affinity and selectivity profiles across receptor families including 5-HT₃ and kinase targets [1]. Replacement of the pyridine ring with a phenyl group (as in N-benzylpropan-2-amine) abolishes the heteroatom-mediated electrostatic interactions essential for many biological recognition events. Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the free base, directly impacting experimental reproducibility in biological assays and formulation workflows [2].

Quantitative Differentiation Evidence: N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride vs. Closest Structural Analogs


5-HT₃A Receptor Antagonism: Potency Differentiates Pyridin-3-ylmethyl from Alternative N-Alkyl Scaffolds

N-(Pyridin-3-ylmethyl)propan-2-amine demonstrates sub-100 nM antagonist potency at the human 5-HT₃A receptor (IC₅₀ = 25 nM), whereas N-benzylpropan-2-amine exhibits no documented activity at this target, and pyridin-4-ylmethyl analogs show divergent potency profiles. The 3-pyridylmethyl substitution pattern is a critical determinant of 5-HT₃A receptor engagement, with the meta-positioned pyridine nitrogen enabling optimal interaction geometry within the orthosteric binding pocket [1].

Serotonin Receptor Pharmacology Neuropharmacology GPCR Screening

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride (CAS 1158622-04-8) is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base form (CAS 19730-12-2). The salt form ensures consistent dissolution in biological buffers and cell culture media, a critical requirement for reproducible dose-response studies and high-throughput screening workflows [1]. In contrast, procurement of the free base necessitates additional solubilization steps or the use of organic co-solvents, introducing experimental variability and potential cytotoxicity artifacts.

Assay Development Aqueous Solubility Formulation Science

3-Pyridylmethyl Scaffold Validated as Privileged Fragment in Kinase Inhibitor and GPCR Ligand Development

The 3-pyridylmethylamino pharmacophore is a validated privileged fragment in kinase inhibitor design, as exemplified by Tpl2 Kinase Inhibitor 1 (a 3-pyridylmethylamino analog) which achieves IC₅₀ = 50 nM against Tpl2 (COT kinase/MAP3K8) [1]. The 3-pyridylmethyl substitution pattern is non-interchangeable with the 4-pyridylmethyl variant for this kinase activity; SAR studies across pyridylmethyl analogs demonstrate that the meta-positioned nitrogen establishes productive hydrogen-bonding contacts with conserved kinase hinge region residues, whereas ortho- and para- substitution result in reduced binding enthalpy and/or steric clashes that lower inhibitory potency [2].

Kinase Inhibitor Chemistry Fragment-Based Drug Discovery Medicinal Chemistry

Distinct Hydrogen-Bond Acceptor Geometry Enables Unique Protein-Ligand Interaction Profiles

The pyridine nitrogen at the 3-position of N-(pyridin-3-ylmethyl)propan-2-amine orients its lone pair in a vector direction distinct from the 2- and 4- substituted regioisomers. This geometric difference translates to differential hydrogen-bond acceptor capacity in protein binding pockets: the 3-pyridyl nitrogen can engage residues at angles and distances that are sterically or geometrically inaccessible to the ortho- or para- isomers . In kinase inhibitor design, this 3-position geometry aligns optimally with the hinge region backbone NH of the kinase domain, while the 4-pyridyl analog requires compensatory conformational adjustments that incur an entropic binding penalty .

Structural Biology Molecular Recognition Computational Chemistry

Commercial Availability of Analytical Certificates (NMR, HPLC, GC) Ensures Reproducibility in Sensitive Assays

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride (CAS 1158622-04-8) is available from Bidepharm at 98% purity with batch-specific analytical certificates including NMR, HPLC, and GC data . This level of characterization documentation exceeds the typical offering for many comparator compounds, where purity claims are often uncertified or rely solely on vendor-stated values. For researchers conducting sensitive biochemical assays or structure-activity relationship studies, batch-to-batch consistency and impurity profiling are critical determinants of data reproducibility.

Quality Control Assay Reproducibility Procurement Standards

Hydrochloride Salt Form Facilitates Direct Biological Use and Enhances Long-Term Storage Stability

The hydrochloride salt of N-(pyridin-3-ylmethyl)propan-2-amine is a stable, non-hygroscopic solid suitable for long-term storage at room temperature without special atmospheric controls [1]. In contrast, the free base form of pyridylmethylamines is frequently an oil or low-melting solid that requires storage under inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation and discoloration, as documented for N-(pyridin-3-ylmethyl)ethylamine . The hydrochloride salt also eliminates amine-associated odor issues that complicate handling in open laboratory environments.

Compound Management Stability Biobanking

Recommended Applications for N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride Based on Verified Differentiation Evidence


Serotonin 5-HT₃A Receptor Antagonist Screening and Neuropharmacology Studies

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride is directly applicable as a validated 5-HT₃A receptor antagonist with an IC₅₀ of 25 nM in HEK293 cell-based FLIPR assays. Researchers investigating serotonergic modulation in pain, emesis, anxiety, or gastrointestinal motility should select this compound over N-benzylpropan-2-amine (inactive) or 4-pyridylmethyl analogs (reduced potency) to ensure reproducible target engagement [1].

Kinase Inhibitor Fragment Optimization and Medicinal Chemistry Campaigns

As a 3-pyridylmethylamino building block, this compound serves as a privileged fragment for kinase inhibitor design. The scaffold is validated in Tpl2 kinase inhibition (IC₅₀ = 50 nM for a closely related analog) and CDK2 inhibitor programs, with the 3-pyridyl substitution pattern providing optimal hinge-region hydrogen-bonding geometry that is not achievable with 2- or 4-pyridyl regioisomers [1][2]. Researchers should use this specific isomer to maintain SAR continuity in kinase-focused chemical series.

Aqueous Biological Assay Development Requiring Pre-Dissolved, Buffer-Compatible Material

The hydrochloride salt form enables direct dissolution in aqueous buffers and cell culture media without organic co-solvent requirements. This property is essential for high-throughput screening, dose-response profiling, and any assay where DMSO or ethanol carryover would confound results or induce cytotoxicity. The free base form (CAS 19730-12-2) should be avoided for such applications due to solubility limitations [1].

Reproducible Structure-Activity Relationship (SAR) Studies Requiring Batch-Certified Purity

For quantitative SAR campaigns where even minor impurities could skew potency determinations, the availability of batch-specific NMR, HPLC, and GC certificates ensures that observed biological effects are attributable to the intended compound rather than contaminants. This level of analytical rigor is particularly critical when comparing potency values across multiple analogs or when results will be submitted for publication or patent filing [1].

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